molecular formula C11H10ClN3O3 B8738756 1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid

1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B8738756
M. Wt: 267.67 g/mol
InChI Key: CWTFFDYHIPDZAG-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Methoxylation: The methoxy group can be introduced through methylation using a suitable methylating agent such as dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or benzyl derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid
  • 5-(2-Chlorobenzyl)-2-furoic acid

Comparison

1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts specific biological activities not found in similar compounds

Properties

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-methoxytriazole-4-carboxylic acid

InChI

InChI=1S/C11H10ClN3O3/c1-18-10-9(11(16)17)13-14-15(10)6-7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,16,17)

InChI Key

CWTFFDYHIPDZAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.3 g (11.2 mmol) of 1-(o-chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid ethyl ester are dissolved in 50 ml of warm ethanol and, after the addition of 15 ml of 1N sodium hydroxide solution, heated for 1 hour under reflux. The precipitated sodium salt is dissolved by the addition of 250 ml of water and then acidified with 15 ml of 2N hydrochloric acid. The precipitated product is filtered off with suction and washed with water. In this manner there is obtained 1-(o-chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid having a melting point of 130°-135° (with decarboxylation).
Name
1-(o-chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

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